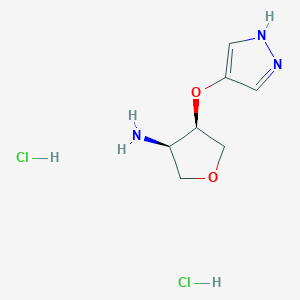

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

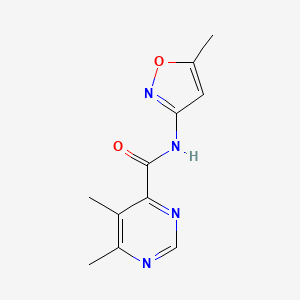

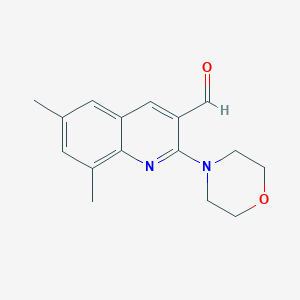

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a thiophen-2-ylmethyl group Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes

Mechanism of Action

Target of Action

The primary target of the compound 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is the urea transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane .

Mode of Action

This compound acts as a reversible inhibitor of UT-B . It targets a UT-B intracellular site in a urea-competitive manner . This means that the compound competes with urea for binding to the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane .

Biochemical Pathways

The inhibition of UT-B by this compound affects the urea transport pathway . Urea is a waste product of protein metabolism and is excreted by the kidneys. By inhibiting UT-B, the compound disrupts the normal excretion of urea, which can have downstream effects on the body’s nitrogen balance .

Pharmacokinetics

It is known that the compound has a short half-life (t 1/2 = 28 min) in in vitro rat hepatic microsomes stability tests . Despite this, an average inhibitor concentration of 390 µM in blood can be reached in mice even 6 h after a single i.p. dose of 200 µl per animal .

Result of Action

The inhibition of UT-B by this compound results in a decrease in the maximum urinary concentration of urea . This can lead to an increase in urination volume .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to bind to UT-B . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can potentially interact with the compound and affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the reaction of amidine or guanidine derivatives with 1,3-dielectrophilic three-carbon units such as α, β-unsaturated carbonyl compounds.

Substitution Reactions: The phenyl and thiophen-2-ylmethyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical lead, particularly in the development of tyrosine kinase inhibitors and other therapeutic agents.

Biological Research: It is used in studies investigating its antibacterial, antiviral, and anticancer properties.

Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of other heterocyclic compounds and as a building block in material science.

Comparison with Similar Compounds

Similar Compounds

Pyrimidine Derivatives: Compounds such as 2-aminopyrimido[4,5-d]pyrimidin-4-one and 4,6-diphenethoxypyrimidin-2-yl derivatives share structural similarities and biological activities.

Thiophene Derivatives: Thiophene-containing compounds like 2-butylthiophene and 2-octylthiophene are also similar in structure and function.

Uniqueness

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a pyrimidine ring with phenyl and thiophen-2-ylmethyl groups makes it a versatile compound for various applications in medicinal and industrial chemistry.

Properties

IUPAC Name |

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-2-5-12(6-3-1)14-9-15(18-11-17-14)16-10-13-7-4-8-19-13/h1-9,11H,10H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQNCUSNWVUINP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2594515.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2594517.png)

![4-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHOXY}-4-OXOBUTANOIC ACID](/img/structure/B2594522.png)

![2-[(2-methylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2594523.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methyl-N-phenylacetamide](/img/structure/B2594528.png)